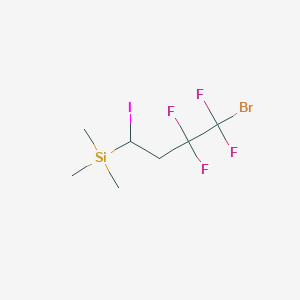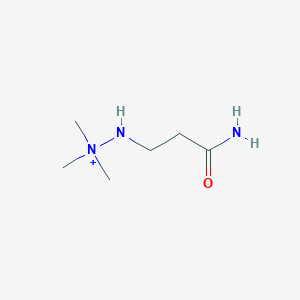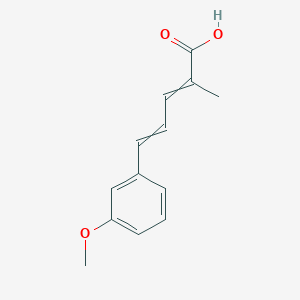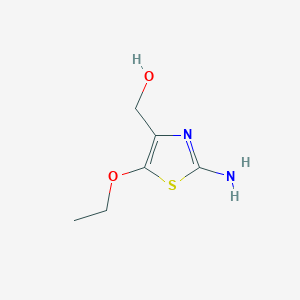![molecular formula C22H30O4 B14400369 2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene CAS No. 89487-32-1](/img/structure/B14400369.png)
2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydropentalene core with ethoxyethoxy and propynyl groups, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropentalene core, followed by the introduction of ethoxyethoxy and propynyl groups through various substitution reactions. Common reagents used in these reactions include alkynes, ethers, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions can be used to modify the alkyne groups to alkenes or alkanes.
Substitution: The ethoxyethoxy and propynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism by which 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: A compound with similar structural features but different functional groups.
1,3-bis-(2-Propynyloxy)propan-2-ol: Another compound with propynyl groups but a different core structure.
1,2-Bis(1-ethoxyethoxy)propane: Shares the ethoxyethoxy groups but lacks the tetrahydropentalene core.
Uniqueness
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene stands out due to its combination of a tetrahydropentalene core with ethoxyethoxy and propynyl groups
Propiedades
Número CAS |
89487-32-1 |
|---|---|
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2,5-bis[3-(1-ethoxyethoxy)prop-1-ynyl]-1,3a,4,6a-tetrahydropentalene |
InChI |
InChI=1S/C22H30O4/c1-5-23-17(3)25-11-7-9-19-13-21-15-20(16-22(21)14-19)10-8-12-26-18(4)24-6-2/h13,16-18,21-22H,5-6,11-12,14-15H2,1-4H3 |
Clave InChI |
GBVRCCXVXKXPCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCC#CC1=CC2CC(=CC2C1)C#CCOC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)


![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)

